methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate
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Overview
Description
“Methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate” is a chemical compound with the CAS Number: 1249064-44-5. It has a molecular weight of 183.21 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H13N3O2/c1-8(9,7(12)13-2)6-11-5-3-4-10-11/h3-5H,6,9H2,1-2H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder in physical form . It is stored at room temperature . Unfortunately, other specific physical and chemical properties like melting point, solubility, etc., are not available in the retrieved resources.Scientific Research Applications
Corrosion Inhibition
Methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate has been studied for its effectiveness as a corrosion inhibitor. It shows exceptional results in preventing the corrosion of C38 steel in hydrochloric acid solutions, with protection efficiency exceeding 95% at low concentrations. This application is significant in industrial settings where metal corrosion can be a costly issue (Missoum et al., 2013).
Catalysis in Chemical Reactions
This compound is also useful in catalysis, particularly in the oxidation of catechol substrates to quinone. Its ability to act as a catalyst in chemical reactions highlights its potential in synthetic chemistry and industrial applications (Boussalah et al., 2009).
Synthesis of Heterocyclic Compounds
Additionally, this compound plays a crucial role in the synthesis of various heterocyclic compounds. These compounds have diverse applications, including potential use in biomedical fields. The compound's versatility in forming different heterocyclic structures makes it a valuable asset in medicinal and organic chemistry (Flores et al., 2013).
Preparation of Novel Compounds
It is instrumental in the preparation of novel compounds, including the formation of pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines. These compounds have potential for various biomedical applications, indicating the compound's significant role in the development of new therapeutic agents (Al-Matar et al., 2010).
Molecular Structure and Bioactivity
Research on the molecular structure of this compound and its derivatives has contributed to understanding their bioactivity, including potential antitumor, antifungal, and antibacterial properties. This application is crucial in drug discovery and the development of new pharmacological agents (Titi et al., 2020).
Safety and Hazards
The compound has been classified under the GHS07 hazard class. The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 2-amino-2-methyl-3-pyrazol-1-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(9,7(12)13-2)6-11-5-3-4-10-11/h3-5H,6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXZYDFKPYYMAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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